N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a chemical compound with the molecular formula CHNOS and a molecular weight of 284.34 g/mol. It is classified as a thiazole derivative, which incorporates a thiazole ring—a five-membered heterocyclic compound containing sulfur and nitrogen—alongside pyridine and pyrrole moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity.
The molecular structure of N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can be represented as follows:
The InChI key for this compound is VQKXWZKJZKXGOT-UHFFFAOYSA-N, providing a unique identifier for database searches. The canonical SMILES representation is Cc1cnc(s1)C(=O)NCCc2ccccn2, which encodes the 2D structure in a text format suitable for computational analysis.
N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can participate in several chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.
The physical properties of N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. Further studies are required to determine solubility in various solvents and potential reactivity with other chemical entities.
N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has several scientific applications:
CAS No.: 591-97-9
CAS No.: 14681-59-5
CAS No.: 154445-03-1
CAS No.: 24431-54-7
CAS No.: 2435-59-8